Home > Products > Screening Compounds P124385 > N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide -

N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Catalog Number: EVT-4773665
CAS Number:
Molecular Formula: C18H19FN2O4S2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. Studies have shown it can significantly reduce brain and plasma amyloid beta (Aβ1-40) levels in APP-YAC mice, making it a potential therapeutic agent for Alzheimer's disease. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic Acid (BMS-299897)

Compound Description: Similar to BMS-289948, BMS-299897 acts as an orally bioavailable gamma-secretase inhibitor. It effectively diminishes Aβ peptide concentrations in APP-YAC transgenic mice and guinea pigs, suggesting its potential therapeutic application in Alzheimer's disease. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a derivative of N-phenylpyrimidin-2-amine (PPA) that exhibits over 50% inhibition of cell viability in human lung cancer cells. This compound demonstrates a potential for radiosensitization by increasing cell cycle arrest at the G2/M phase. []

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

Compound Description: PPA13, another N-phenylpyrimidin-2-amine (PPA) derivative, shows promising anti-cancer activity. It exhibits over 50% inhibition of cell viability in human lung cancer cells and induces cell cycle arrest at the G2/M phase, suggesting its potential as a radiosensitizer. []

Relevance: PPA13, although structurally dissimilar to N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in its core structure, shares a common element: the presence of a fluorine-substituted phenyl ring. This shared feature highlights the potential significance of this chemical group in biological activity, even across different chemical scaffolds. []

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14, an N-phenylpyrimidin-2-amine (PPA) derivative, demonstrates potent radiosensitizing effects on human lung cancer cells. It significantly reduces clonogenic survival when combined with radiation therapy, highlighting its potential in improving radiotherapy outcomes. []

Relevance: PPA14 and N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide share the benzenesulfonamide moiety, a crucial structural feature contributing to their respective biological activities. Both compounds exhibit substitutions on the sulfonamide nitrogen, with PPA14 featuring a pyrimidinyl group. The presence of a fluorine-substituted phenyl ring in both compounds, although at different positions, further underlines the potential significance of this structural feature. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: Identified as a potent pan-CDK inhibitor, PPA15 showcases significant anti-cancer activity. It effectively inhibits multiple CDKs involved in cell cycle regulation, leading to increased sub-G1 cell population and elevated cyclin B1 and phosphorylated CDK1 levels. This compound shows promise in enhancing radiosensitivity and suppressing tumor growth in combination with radiation therapy. []

Relevance: PPA15 and N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide share the central benzenesulfonamide core structure. Both compounds exhibit substitutions on the sulfonamide nitrogen, further highlighting the importance of this structural element for biological activity. While PPA15 features a chlorophenyl-substituted pyrimidinyl group, the presence of halogenated phenyl rings in both compounds, albeit with different halogens and positions, emphasizes their potential significance in influencing biological activity. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17, an N-phenylpyrimidin-2-amine (PPA) derivative, demonstrates promising anti-cancer properties. It exhibits over 50% inhibition of cell viability in human lung cancer cells and induces G2/M cell cycle arrest, suggesting its potential as a radiosensitizer. []

Relevance: PPA17, although structurally distinct from N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in its core structure, shares a common motif: a halogen-substituted phenyl ring. While PPA17 incorporates a chlorophenyl group, the presence of a halogenated phenyl ring in both compounds, despite differences in halogen type and position, underscores the potential importance of this chemical group for biological activity across different chemical scaffolds. []

2-(Bis(4-fluorophenyl)methylsulfonyl)acetamide

Compound Description: This compound, a derivative of modafinil, was synthesized to further investigate the structural and conformational features of modafinil and its derivatives for potential use in medications. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: This compound is a photocaged covalent inhibitor of JNK3 with a photolabile protecting group. It exhibits a nearly 10-fold decrease in intracellular JNK3 binding affinity, which can be fully recovered by UV irradiation at 365 nm within 8 minutes. []

Relevance: Compound 13 and N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide share several key structural features:- Both compounds contain a fluorine-substituted phenyl ring.- Both compounds contain a methylthio group (-SCH3).- Both compounds are based on an amide framework.These shared features, despite differences in their overall structures, suggest that both compounds may interact with similar biological targets or possess related pharmacological properties. []

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 1)

Compound Description: Compound 1 serves as a lead compound in the development of novel covalent inhibitors targeting JNK3. It displays potent inhibition against JNK3 in radiometric kinase assays. []

Relevance: Compound 1 and N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide share a common structural motif: the presence of a fluorine-substituted phenyl ring. This shared feature highlights the potential relevance of this chemical group in their respective biological activities, even within different molecular frameworks. []

3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

Compound Description: This compound is a potent and selective covalent JNK3 inhibitor with subnanomolar potency (IC50 = 0.3 nM). It displays high metabolic stability in human liver microsomes and exhibits excellent selectivity against a panel of 410 kinases. []

Relevance: Compound 7 and N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide both contain the following key structural features:- A fluorine-substituted phenyl ring.- A methylthio group (-SCH3).- An amide linkage.These shared structural elements suggest that both compounds, despite their distinct core structures, might interact with similar biological targets or exhibit related pharmacological properties. []

Properties

Product Name

N-(2-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

IUPAC Name

N-(2-fluorophenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

Molecular Formula

C18H19FN2O4S2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C18H19FN2O4S2/c1-26-17-7-6-13(12-14(17)18(22)21-8-10-25-11-9-21)27(23,24)20-16-5-3-2-4-15(16)19/h2-7,12,20H,8-11H2,1H3

InChI Key

OJQQYSYHMJVIEK-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.